molecular formula C37H49Cl2N3O6S4 B1408614 triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate CAS No. 1401402-07-0

triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate

Cat. No.: B1408614
CAS No.: 1401402-07-0
M. Wt: 831 g/mol
InChI Key: QHWFOIQMQRNAQK-UHFFFAOYSA-N
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Description

This compound (hereafter referred to by its molecular formula C₃₇H₄₉Cl₂N₃O₆S₄) is a sulfonated benzothiazole derivative with a complex architecture. Its structure features:

  • Two benzo[d]thiazole rings substituted with chloro and sulfonatopropyl groups.
  • A central 2,5,5-trimethylcyclohexenyl bridge connecting the thiazole moieties via conjugated methylene bonds.
  • Triethylamine as a counterion to balance the sulfonate charges.
  • A molecular weight of 831.0 g/mol, as reported by chemical databases .

Properties

IUPAC Name

3-[5-chloro-2-[[3-[[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-2,5,5-trimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34Cl2N2O6S4.C6H15N/c1-20-21(14-29-34(10-4-12-44(36,37)38)25-16-23(32)6-8-27(25)42-29)18-31(2,3)19-22(20)15-30-35(11-5-13-45(39,40)41)26-17-24(33)7-9-28(26)43-30;1-4-7(5-2)6-3/h6-9,14-17H,4-5,10-13,18-19H2,1-3H3,(H-,36,37,38,39,40,41);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWFOIQMQRNAQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.CC1=C(CC(CC1=CC2=[N+](C3=C(S2)C=CC(=C3)Cl)CCCS(=O)(=O)[O-])(C)C)C=C4N(C5=C(S4)C=CC(=C5)Cl)CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H49Cl2N3O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

831.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate (CAS Number: 1401402-07-0) is a complex organic molecule known for its diverse biological activities. This article delves into its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Basic Information

PropertyValue
Molecular FormulaC₃₇H₄₉Cl₂N₃O₆S₄
Molecular Weight831.0 g/mol
IUPAC Name3-[5-chloro-2-[(E)-[3-[(Z)-[5-chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-2,5,5-trimethylcyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate

The biological activity of this compound is primarily attributed to its interaction with various biological systems. Research indicates that benzothiazolium derivatives exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The sulfonate group enhances solubility in biological fluids, facilitating its interaction with cellular targets.

Antimicrobial Activity

Studies have shown that benzothiazolium compounds possess strong antimicrobial properties. For instance, triethylamine 3-(Z)-5-chloro derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

Research has indicated that the compound may exhibit cytotoxic effects on various cancer cell lines. The benzothiazole moiety is known to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have reported IC50 values in the low micromolar range for several cancer types, indicating potent anticancer activity.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results showed significant inhibition of cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment.
    • Another study focused on lung cancer cells (A549), where the compound induced apoptosis and reduced cell viability by over 70% at concentrations above 10 µM.
  • Antimicrobial Efficacy :
    • In a comparative study against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL respectively, highlighting its potential as an antimicrobial agent.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological implications. Acute toxicity studies have indicated that high doses can lead to dermal irritation and respiratory issues in animal models. The LD50 values vary depending on the route of administration:

Route of AdministrationLD50 (mg/kg)
Oral450 - 1000
Intraperitoneal183 - 405
Inhalation6000

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Benzo[d]Thiazole Derivatives

Example 1 : Bis(thiazol-5-ylmethyl) carbamates (e.g., from Pharmacopeial Forum PF 43(1)) :

  • Key Features : Thiazole rings linked via carbamate groups; lacks sulfonate functionality.
  • Functional Differences : The absence of sulfonate groups reduces water solubility compared to C₃₇H₄₉Cl₂N₃O₆S₄.

Example 2: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione :

  • Key Features : Combines triazole and thione groups with chlorophenyl substituents.
  • Functional Differences : The triazole-thione core may exhibit distinct coordination chemistry compared to benzothiazole-sulfonate systems.
Property C₃₇H₄₉Cl₂N₃O₆S₄ Bis(thiazol-5-ylmethyl) Carbamates Triazole-Thione Derivatives
Molecular Weight 831.0 ~500–700 ~400–500
Solubility High (sulfonate groups) Moderate (carbamate groups) Low (nonpolar substituents)
Functional Groups Sulfonate, benzothiazole Carbamate, thiazole Triazole, thione, chlorophenyl

Triethylamine-Containing Compounds

Example : Triethylammonium benzene dithiolate (from NMR studies) :

  • Key Features : Triethylamine acts as a proton scavenger, forming a triethylammonium counterion.
  • Comparison : Unlike C₃₇H₄₉Cl₂N₃O₆S₄, this compound lacks aromatic conjugation and sulfonate groups, limiting its use in electronic applications.

Example : HF-Triethylamine adducts :

  • Key Features : Fluoride adducts with variable N–H–F bonding.
  • Comparison : The absence of sulfonate or benzothiazole groups in these adducts highlights C₃₇H₄₉Cl₂N₃O₆S₄’s unique bifunctional design.

Sulfonated Organic Compounds

Example: Sulfonated carbonohydrazide derivatives :

  • Key Features : Sulfonate groups enhance solubility and enable hydrogen bonding.
  • Comparison: While both C₃₇H₄₉Cl₂N₃O₆S₄ and sulfonated carbonohydrazides exhibit high solubility, the former’s conjugated benzothiazole system may confer superior photostability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for synthesizing this compound, given its complex heterocyclic and sulfonated structure?

  • Methodology : Multi-step synthesis involving condensation reactions, halogenation, and sulfonation. For example:

  • Step 1 : Condensation of benzo[d]thiazole precursors with aldehydes under acidic conditions to form methylene-linked intermediates (Z/E isomer control via temperature and solvent polarity) .
  • Step 2 : Sulfonation using propane sultone or sulfonic acid derivatives in anhydrous solvents (e.g., DMF) at 60–80°C .
  • Step 3 : Triethylamine neutralization to stabilize sulfonate groups, requiring pH monitoring to avoid over-sulfonation .
    • Key Challenges : Isomer purity (Z vs. E configurations), regioselectivity in halogenation, and minimizing side reactions during sulfonation.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR : Confirm benzo[d]thiazole ring substitution patterns and methylene bridge geometry (¹H/¹³C NMR, 2D-COSY for coupling constants) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (±5 ppm accuracy) and sulfonate group incorporation .
  • IR Spectroscopy : Detect sulfonate S=O stretching (1050–1200 cm⁻¹) and benzothiazole C=N vibrations (1600–1650 cm⁻¹) .

Q. What solvent systems are recommended for solubility and stability studies of this compound?

  • Preferred Solvents : Aqueous buffers (pH 7–9) due to sulfonate hydrophilicity; DMSO for stock solutions.
  • Stability Tests : Monitor degradation via HPLC under varying pH (3–11), temperature (4–37°C), and UV light exposure .

Advanced Research Questions

Q. How do stereochemical configurations (Z/E) of the methylene bridges influence biological activity?

  • Experimental Design :

  • Synthesize pure Z and E isomers via controlled reaction conditions (e.g., light exclusion for Z isomer stabilization) .
  • Test isomer-specific activity in enzyme inhibition assays (e.g., fluorescence quenching for binding affinity) .
    • Data Interpretation : Use molecular docking to correlate isomer geometry with target binding pockets (e.g., benzothiazole interactions with kinase active sites) .

Q. What mechanistic insights explain contradictory data in sulfonate group reactivity across similar compounds?

  • Case Study : Compare sulfonation efficiency in derivatives with varying alkyl chain lengths (e.g., propane- vs. butane-sulfonate).

  • Hypothesis : Steric hindrance from 3-sulfonatopropyl groups reduces nucleophilic attack efficiency in substitution reactions .
    • Validation : Kinetic studies (UV-Vis monitoring of reaction rates) and DFT calculations to model transition states .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific biological targets?

  • SAR Parameters :

Modification Biological Impact Reference
Chlorine substitution at benzo[d]thiazoleEnhances hydrophobic interactions with protein pockets
Sulfonate positioningImproves aqueous solubility without compromising membrane permeability
Cyclohexenyl methyl groupsModulates steric bulk for selective target engagement
  • Method : Iterative synthesis of analogs with single-variable changes, followed by bioassays (e.g., IC₅₀ profiling) .

Q. What computational tools are best suited to model this compound’s interactions with biomolecular targets?

  • Approach :

  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity .
    • Validation : Correlate computational predictions with experimental SPR (surface plasmon resonance) binding kinetics .

Q. How can researchers resolve discrepancies in reported synthetic yields for intermediates?

  • Troubleshooting Framework :

  • Controlled Replication : Reproduce reactions with strict O₂/moisture exclusion (Schlenk line techniques) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonated species or ring-opened derivatives) .
  • Catalyst Screening : Test alternative bases (e.g., DBU vs. triethylamine) for improved regioselectivity .

Data Contradiction Analysis

Q. Why do some studies report strong fluorescence in derivatives of this compound, while others do not?

  • Hypothesis : Fluorescence depends on conjugation length and sulfonate group solvation.
  • Experimental Resolution :

  • Synthesize derivatives with/without electron-withdrawing groups (e.g., nitro vs. methoxy).
  • Measure quantum yields in polar vs. nonpolar solvents .

Tables for Key Parameters

Table 1 : Synthetic Optimization Parameters

Parameter Optimal Range Impact on Yield
Reaction Temperature60–80°C↑ Yield by 20–30%
Solvent PolarityDMF > THF↓ Side reactions
Triethylamine Equiv.1.2–1.5 equivPrevents over-sulfonation

Table 2 : Biological Activity vs. Structural Features

Feature Enzyme Inhibition (IC₅₀) Cellular Uptake
Chlorine at C50.8 µMModerate
Propane-sulfonate1.5 µMHigh

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
triethylamine 3-((Z)-5-chloro-2-(((E)-3-((5-chloro-3-(3-sulfonatopropyl)benzo[d]thiazol-3-ium-2-yl)methylene)-2,5,5-trimethylcyclohex-1-en-1-yl)methylene)benzo[d]thiazol-3(2H)-yl)propane-1-sulfonate

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